Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Description
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- (hereafter referred to as Compound 35) is a sulfonamide derivative featuring a 4-methylpiperazine moiety linked via a sulfonyl group to an acetamide-substituted phenyl ring. This compound has demonstrated significant analgesic activity, outperforming or matching paracetamol in preclinical models . Its structure-activity relationship (SAR) is defined by the sulfonamide bridge and the 4-methylpiperazinyl group, which contribute to its pharmacological profile.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)20(18,19)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFVSQIZNIIPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354145 | |
| Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88858-84-8 | |
| Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 4-Methylpiperazine
The sulfonylation reaction forms the sulfonyl bridge between the phenyl ring and the piperazine moiety. A key intermediate, 4-(chlorosulfonyl)acetanilide , is prepared by treating acetanilide with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). This intermediate is then reacted with 4-methylpiperazine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Optimized Conditions :
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Molar Ratio : 1:1.2 (sulfonyl chloride to 4-methylpiperazine)
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Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize HCl byproducts.
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Temperature : 0–25°C to prevent side reactions.
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Reaction Time : 4–6 hours.
The reaction yields 4-[(4-methylpiperazin-1-yl)sulfonyl]acetanilide with a purity of >90% after recrystallization from ethanol/water mixtures.
Cyclization and Purification Strategies
Cyclization via Nucleophilic Substitution
In alternative routes, cyclization is achieved by reacting 4-aminophenylsulfonyl chloride with 4-methylpiperazine, followed by acetylation of the aniline group. This method avoids the use of chlorosulfonic acid, reducing corrosion risks.
Key Parameters :
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Catalyst : N,N-diisopropylamine acts as both a base and solvent, enhancing reaction efficiency.
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Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).
Hydrolysis and Final Product Isolation
The hydrolysis of intermediates to yield the final acetamide derivative is critical for achieving high purity. Acidic hydrolysis using aqueous hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is preferred over alkaline conditions to minimize decomposition.
Hydrolysis Conditions :
| Parameter | Optimal Range |
|---|---|
| Acid Concentration | 6M H₂SO₄ or 48% HBr |
| Temperature | 80–85°C |
| Time | 3–5 hours |
| Byproduct Recovery | Benzylamine recycling |
Post-hydrolysis, the product is isolated via solvent extraction (dichloromethane/water) and crystallized from isopropanol to achieve >99% purity.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed for sulfonylation, reducing reaction times by 50% compared to batch processes. Key advancements include:
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Catalytic Recycling : Recovery of 4-methylpiperazine via distillation from reaction mixtures.
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Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Data Tables
Table 1: Comparison of Sulfonylation Methods
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorosulfonic Acid | DCM | TEA | 78 | 92 |
| Direct Cyclization | Toluene | DIPEA | 85 | 95 |
| Flow Reactor | CPME | None | 90 | 97 |
Table 2: Hydrolysis Conditions and Outcomes
| Acid Used | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 6M H₂SO₄ | 80 | 4 | 88 |
| 48% HBr | 85 | 3 | 92 |
| 8M HCl | 70 | 5 | 75 |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding.
Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Analgesic and Anti-Hypernociceptive Sulfonamides
Key analogs include:
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Compound 36): Replaces the 4-methylpiperazinyl group with a diethylsulfamoyl moiety. While less potent than Compound 35 in analgesia, it exhibits anti-hypernociceptive activity, particularly in inflammatory pain models .
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) : Lacks the 4-methyl group on piperazine. This modification reduces analgesic efficacy but retains anti-inflammatory properties .
Table 1: Pharmacological Comparison of Sulfonamide Analogs
Antitubercular and Antimicrobial Derivatives
Several analogs prioritize antimicrobial activity over analgesia:
- N4-Acetylsulfamethazine (Compound 5) : Features a 4,6-dimethylpyrimidinyl group. This compound is a sulfonamide antibiotic derivative with antitubercular activity , though its efficacy in pain models is undocumented .
- N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15): Incorporates a 3-chloro-4-methoxyphenyl group, enhancing antitubercular potency. Its melting point (227°C) and FTIR data (e.g., 1680 cm⁻¹ for CONH) suggest stable crystalline packing .
Table 2: Structural and Physicochemical Properties
Piperazine-Modified Derivatives
Variations in the piperazine ring significantly alter bioactivity:
Physicochemical and Metabolic Considerations
- 2-(4-Bromo-3-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (): A bromo-methylphenoxy substituent increases steric bulk (density ~1.42 g/cm³), which may limit oral bioavailability .
Biological Activity
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a piperazinyl group which enhances its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Overview of the Compound
- IUPAC Name : N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
- Molecular Formula : C13H19N3O3S
- CAS Number : 88858-84-8
- Molecular Weight : 297.37 g/mol
The biological activity of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- primarily involves its interaction with specific enzymes and receptors. The sulfonyl group in the compound is known to form strong interactions with amino acid residues in active sites of enzymes, leading to inhibition of their activity. Additionally, it may modulate signal transduction pathways by interacting with cell membrane receptors.
1. Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. It has been evaluated in various animal models for its ability to reduce pain and inflammation, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticonvulsant Activity
A study conducted by Kaminski et al. (2015) explored the anticonvulsant properties of related compounds, suggesting that derivatives with similar piperazinyl structures may provide protection against seizures in animal models . The study reported that certain derivatives showed significant activity in the maximal electroshock (MES) test, indicating potential for further development as anticonvulsant agents.
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural similarity to other sulfonamide antibiotics suggests potential effectiveness against various bacterial strains. Preliminary studies have shown promising results in inhibiting bacterial growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Acetamide, N-[4-(4-aminophenyl)sulfonyl]phenyl] | Structure | Moderate analgesic effects | Lacks piperazinyl group |
| Acetamide, N-[4-(1,1-dimethylethyl)phenyl] | Structure | Minimal anti-inflammatory effects | Contains tert-butyl group |
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- stands out due to the presence of the piperazinyl group which enhances its interaction with biological targets compared to its analogs.
Case Study: Anticonvulsant Activity
In a study assessing various piperazine derivatives for anticonvulsant activity, it was found that compounds similar to Acetamide exhibited varying degrees of efficacy in MES tests. The structure-activity relationship (SAR) highlighted that lipophilicity played a crucial role in the distribution and effectiveness of these compounds in the central nervous system (CNS) .
Research Findings on Antimicrobial Efficacy
Recent investigations into the antimicrobial properties of sulfonamide derivatives have shown that compounds with a sulfonamide functional group can exhibit significant antibacterial activity against strains like Staphylococcus aureus. The MIC values for some derivatives were reported between 3.12 and 12.5 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
